1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-2-3-14-13(10-22-15(14)8-11)9-16(19)18-6-4-12(5-7-18)17(20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSBLMFPJTGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Piperidine Ring Formation: The acetylated benzofuran is reacted with piperidine under controlled conditions to form the piperidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the benzofuran scaffold.
Biology: It is investigated for its cytotoxic properties against cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial cell walls or cancer cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes or signaling pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid ()
- Molecular Formula: C₁₄H₁₆ClNO₄ (MW: 297.73 g/mol).
- Key Substituent: A 4-chlorophenoxy group attached to the acetyl moiety.
- Comparison: The chlorophenoxy group introduces a polar, electron-withdrawing chlorine atom, enhancing electrophilic reactivity compared to the benzofuran system.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid ()
- Molecular Formula : C₁₁H₁₅N₃O₃ (MW: 237.26 g/mol).
- Key Substituent : A methoxypyrimidinyl group.
- The benzofuran in the target compound lacks these hydrogen-bond acceptors but may exhibit greater lipophilicity due to its methyl group and aromatic system .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid ()
- Molecular Formula : C₁₀H₁₂ClN₃O₂ (MW: 241.67 g/mol).
- Key Substituent : A chloropyrimidine group.
- Comparison :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Log S (Solubility) | TPSA (Ų) | Lipophilicity (LogP) |
|---|---|---|---|---|
| Target Compound (Benzofuran derivative) | ~315.33* | ~-3.5 (Estimated) | ~80 | ~2.8 |
| 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid | 297.73 | -2.9 | 75.3 | 2.1 |
| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid | 237.26 | -1.8 | 85.7 | 1.2 |
| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid | 241.67 | -2.1 | 78.3 | 1.6 |
*Estimated based on structural similarity.
Key Observations :
- The methoxypyrimidine analog () has the lowest LogP, suggesting better solubility but reduced tissue penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid?
- Methodology : The compound can be synthesized via a multi-step process:
Acetylation of Piperidine Core : React piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to form the acetylated intermediate .
Coupling with Benzofuran Moiety : Use a condensation reaction between the acetylated piperidine and 6-methyl-1-benzofuran-3-yl carbonyl chloride. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
- Key Considerations : Optimize reaction time and temperature (e.g., 60–80°C) to minimize side reactions, such as over-acetylation or incomplete coupling .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of key functional groups (e.g., benzofuran methyl protons at δ 2.4 ppm, piperidine carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H] ~358.4 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for similar piperidine-carboxylic acid derivatives?
- Case Study : reports an 88% yield for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid using NaOH-mediated hydrolysis, while highlights challenges in optimizing yields for benzofuran-containing analogs.
- Resolution Strategies :
Parameter Screening : Systematically vary reaction parameters (e.g., base strength, solvent polarity) to identify yield-limiting factors. For example, replacing NaOH with KOH may improve solubility of intermediates .
Side-Reaction Mitigation : Use scavengers (e.g., molecular sieves) to absorb byproducts like water or acetic acid during acetylation .
- Data Interpretation : Compare reaction kinetics (via in-situ FTIR) to correlate yield discrepancies with reaction progress .
Q. How does the compound’s stereoelectronic profile influence its potential biological activity?
- Structural Insights :
- Piperidine Conformation : The chair conformation of the piperidine ring affects binding to biological targets (e.g., enzymes or receptors). Computational modeling (DFT or molecular docking) can predict preferred conformers .
- Benzofuran Interactions : The 6-methyl group on benzofuran may enhance lipophilicity, impacting membrane permeability in cellular assays .
- Experimental Validation :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl or halogens) and compare bioactivity in anti-inflammatory or antimicrobial assays .
Q. What are the critical safety considerations for handling this compound?
- Hazard Mitigation :
- Storage : Store at 2–8°C in a sealed, moisture-free container to prevent degradation .
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) during synthesis, as acylating agents and organic solvents pose inhalation risks .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide SDS documentation to medical personnel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
